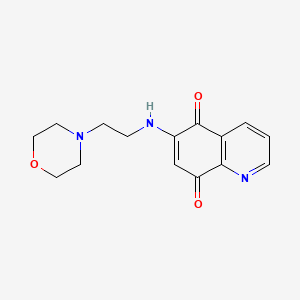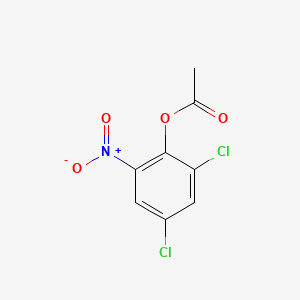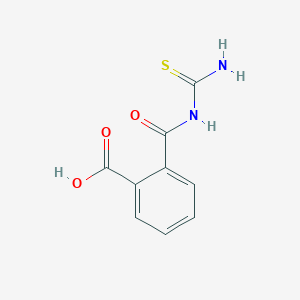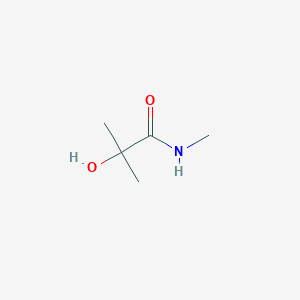![molecular formula C30H32N2O6 B14673824 Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate CAS No. 42421-76-1](/img/structure/B14673824.png)
Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple benzoyl and butoxycarbonyl groups, making it an interesting subject for chemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate typically involves multiple steps, including esterification and amide formation. One common method involves the esterification of 4-nitrobenzoic acid with butanol to form butyl 4-nitrobenzoate. This intermediate is then subjected to a Bechamp reduction to yield butyl 4-aminobenzoate. Further reactions with 4-butoxycarbonylphenyl isocyanate and 4-aminobenzoyl chloride lead to the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-aminobenzoate: A simpler analog with similar ester and amine functionalities.
Butyl 4-nitrobenzoate: An intermediate in the synthesis of the target compound.
4-Butoxycarbonylphenyl isocyanate: A reagent used in the synthesis of the target compound.
Uniqueness
Butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate is unique due to its complex structure, which imparts specific chemical and biological properties.
Propiedades
Número CAS |
42421-76-1 |
|---|---|
Fórmula molecular |
C30H32N2O6 |
Peso molecular |
516.6 g/mol |
Nombre IUPAC |
butyl 4-[[4-[(4-butoxycarbonylphenyl)carbamoyl]benzoyl]amino]benzoate |
InChI |
InChI=1S/C30H32N2O6/c1-3-5-19-37-29(35)23-11-15-25(16-12-23)31-27(33)21-7-9-22(10-8-21)28(34)32-26-17-13-24(14-18-26)30(36)38-20-6-4-2/h7-18H,3-6,19-20H2,1-2H3,(H,31,33)(H,32,34) |
Clave InChI |
CMPQBJMQJOQFQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


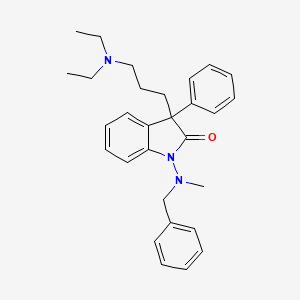
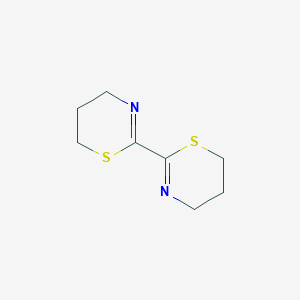
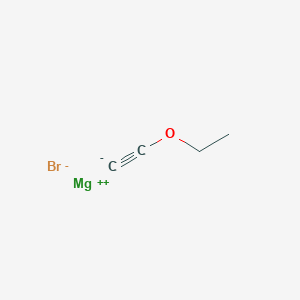
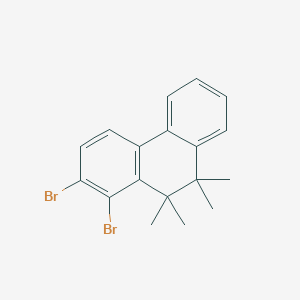
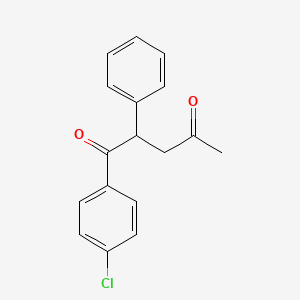
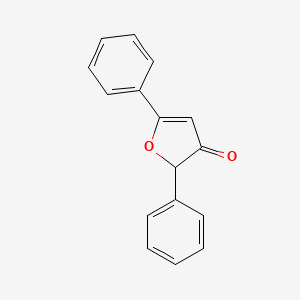
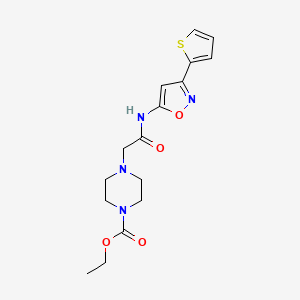
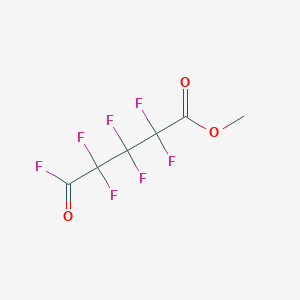
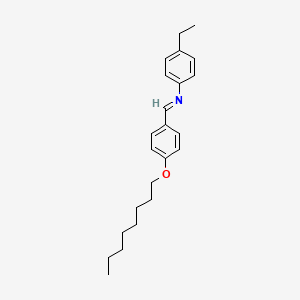
![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)
